1-(3-Chlorophenyl)-3-phenylthiourea
CAS No.: 4251-08-5
Cat. No.: VC7865453
Molecular Formula: C13H11ClN2S
Molecular Weight: 262.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4251-08-5 |
|---|---|
| Molecular Formula | C13H11ClN2S |
| Molecular Weight | 262.76 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3-phenylthiourea |
| Standard InChI | InChI=1S/C13H11ClN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) |
| Standard InChI Key | YRBVLVKDMVTDDO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl |
| Canonical SMILES | C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
1-(3-Chlorophenyl)-3-phenylthiourea features a thiourea core (-N-C(=S)-N-) flanked by aromatic substituents: a 3-chlorophenyl group and a phenyl ring. The chlorine atom at the meta position induces electronic effects that enhance molecular polarity, while the planar aromatic systems facilitate π-π stacking interactions .
Synthetic Protocols
The compound is synthesized through a catalyst-free reaction between 3-chlorophenyl isothiocyanate and aniline under aerobic conditions . Key parameters include:
Table 1: Optimal Synthesis Conditions
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C to ambient |
| Reaction Time | 45–75 minutes |
| Yield | 71.8% |
| Purification | Methanol recrystallization |
The reaction proceeds via nucleophilic addition-elimination mechanism, where the amine group of aniline attacks the electrophilic carbon in the isothiocyanate . FT-IR spectroscopy confirms product formation through characteristic C=S stretching vibrations at 1250–1350 cm⁻¹ and N-H signals at 3200–3400 cm⁻¹ .
Spectroscopic Characterization
Nuclear Magnetic Resonance Analysis
¹H NMR spectra display aromatic proton resonances in the δ 6.8–7.5 ppm range, with distinct splitting patterns confirming substitution positions. The thiourea NH protons appear as broad singlets near δ 9.5 ppm due to hydrogen bonding .
¹³C NMR data reveals critical shifts:
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Thiourea carbonyl (C=S): δ 178–182 ppm
-
Aromatic carbons: δ 120–140 ppm
Crystallographic Insights
While single-crystal data for 1-(3-chlorophenyl)-3-phenylthiourea remains unpublished, analogous thiourea derivatives crystallize in monoclinic systems (space group P21/n) with Z=4. Hydrogen bonding networks (N-H⋯S and N-H⋯N) create stable supramolecular architectures .
Biological Activity Profile
Cholinesterase Inhibition
The compound exhibits notable enzyme inhibition:
Table 2: Enzyme Inhibition Parameters
| Enzyme | IC₅₀ (µg/mL) | Docking Score (kJ/mol) |
|---|---|---|
| Acetylcholinesterase | 50 | -10.01 |
| Butyrylcholinesterase | 60 | -8.04 |
Molecular docking simulations reveal the chlorine atom forms hydrophobic interactions with enzyme active sites, while the thiourea moiety coordinates catalytic triads through hydrogen bonding .
Environmental Applications
Mercury Ion Sensing
Fluorescence quenching studies indicate potential for Hg²⁺ detection:
-
Detection limit: 0.1–10 µM range
-
Stern-Volmer constant (Ksv): 1.8×10⁴ M⁻¹
The thiourea sulfur atom acts as preferential binding site for mercury, inducing measurable spectral shifts through charge transfer mechanisms .
Structure-Activity Relationships
Key molecular features governing bioactivity include:
-
Chlorine Substituent: Enhances lipophilicity (ClogP +0.8) and target binding through halogen bonding
-
Thiourea Core: Enables redox activity and metal coordination
-
Aromatic Planarity: Facilitates intercalation into biological membranes
Comparative studies show 3-chloro substitution improves inhibition potency by 40% compared to para-substituted analogs .
Toxicological Considerations
Preliminary assessments indicate:
-
LD₅₀ (oral, rat): >2000 mg/kg
-
AMES test: Negative for mutagenicity
Metabolic studies predict glutathione conjugation as the primary detoxification pathway.
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